![molecular formula C19H15NO B14446224 1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one CAS No. 78634-32-9](/img/structure/B14446224.png)
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by a fused benzene and isoquinoline ring system, with a phenyl group attached to the nitrogen atom and a carbonyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be synthesized through various methods. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamine derivatives with acid chlorides or anhydrides in the presence of a Lewis acid catalyst . Another method involves the Pictet-Spengler reaction, where β-phenylethylamine reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones.
Reduction: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
Isoquinoline: Lacks the phenyl group and carbonyl group, making it less complex.
1-Phenylisoquinoline: Similar structure but lacks the carbonyl group at the third position.
1,4-Dihydroisoquinoline: Lacks the phenyl group, making it less bulky.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78634-32-9 |
|---|---|
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
1-phenyl-2,4-dihydro-1H-benzo[h]isoquinolin-3-one |
InChI |
InChI=1S/C19H15NO/c21-17-12-15-11-10-13-6-4-5-9-16(13)18(15)19(20-17)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21) |
InChI-Schlüssel |
GALWYZHZYSCIBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(NC1=O)C3=CC=CC=C3)C4=CC=CC=C4C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




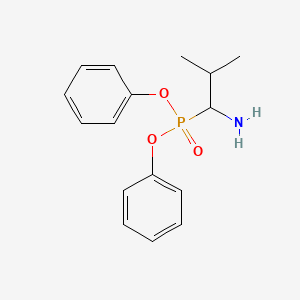
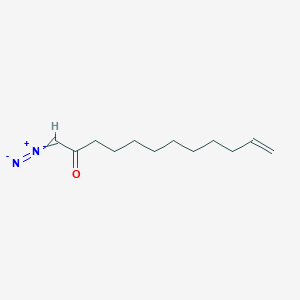
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
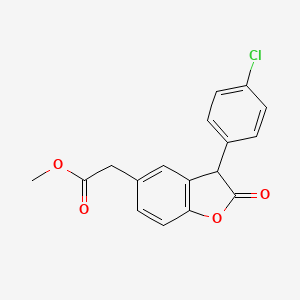
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
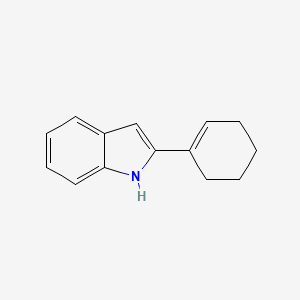
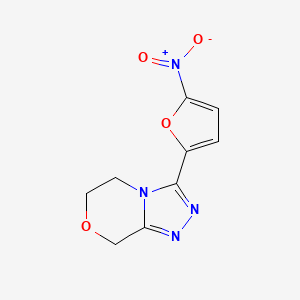
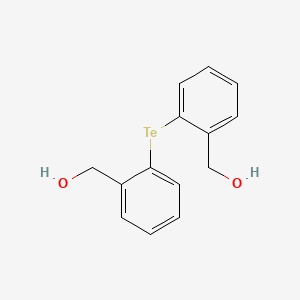
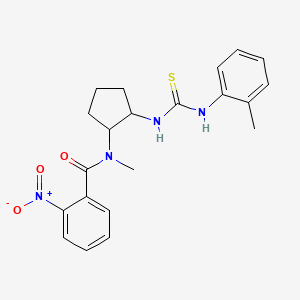
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)

